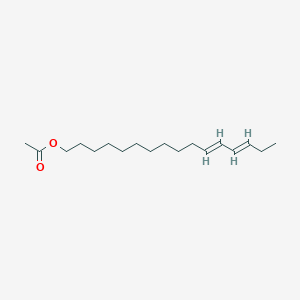

11E,13E-Hexadecadienyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

[(11E,13E)-hexadeca-11,13-dienyl] acetate |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3/b5-4+,7-6+ |

InChI Key |

JDEZPVDDXSKIMP-YTXTXJHMSA-N |

Isomeric SMILES |

CC/C=C/C=C/CCCCCCCCCCOC(=O)C |

Canonical SMILES |

CCC=CC=CCCCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Biological Roles and Specificity in Insect Systems

Identification as a Sex Pheromone Component in Lepidoptera Species

Research has identified various isomers of 11,13-Hexadecadienyl acetate (B1210297) as key components of the female-produced sex pheromones in several moth species. The identification process typically involves the extraction of the pheromone from the female's glands, followed by sophisticated chemical analysis to determine its structure and composition.

Female-Produced Pheromone Gland Extracts and Component Ratios

The specific blend and ratio of pheromone components are critical for eliciting a response in conspecific males. Analysis of pheromone gland extracts from different species has revealed distinct compositions.

In the oak processionary moth (Thaumetopoea processionea) , the female sex pheromone is a precise mixture of three compounds. The dominant component is (Z,Z)-11,13-hexadecadienyl acetate, which constitutes the vast majority of the blend. nih.govscience.govresearchgate.net

For the grass webworm (Herpetogramma licarsisalis) , gland extracts contain two primary components: (11Z,13E)-hexadecadien-1-yl acetate and (Z)-11-hexadecen-1-yl acetate. nih.govresearchgate.net While both are produced by the female, they play different roles in male attraction.

Another species, Herpetogramma basale , has also been shown to produce (11Z,13E)-11,13-hexadecadienyl acetate in its pheromone glands. nii.ac.jp

Table 1: Pheromone Gland Composition in Select Lepidoptera Species

| Species | Compound | Isomeric Form | Ratio (%) |

|---|---|---|---|

| Thaumetopoea processionea | 11,13-Hexadecadienyl acetate | (Z,Z) | 88 |

| 11,13-Hexadecadienyl acetate | (E,Z) | 7 | |

| (Z,Z)-11,13-Hexadecadienol | (Z,Z) | 5 | |

| Herpetogramma licarsisalis | 11,13-Hexadecadienyl acetate | (11Z,13E) | Ratio not specified in research |

| (Z)-11-Hexadecenyl acetate | (Z) | Ratio not specified in research | |

| Herpetogramma basale | 11,13-Hexadecadienyl acetate | (11Z,13E) | Identified, but ratio not specified |

Species-Specific Attractant Profiles

The effectiveness of a pheromone blend is highly species-specific. Field and laboratory bioassays are used to determine which components are necessary for attraction and if any compounds act as synergists (enhancing attraction) or inhibitors (reducing attraction).

For the grass webworm (H. licarsisalis) , research has demonstrated that (11Z,13E)-hexadecadien-1-yl acetate is both necessary and sufficient to attract males. nih.gov The other component found in the gland, (Z)-11-hexadecen-1-yl acetate, had no discernible effect on the attractiveness of the lure in field tests. nih.gov

In the case of the oak processionary moth (T. processionea) , the primary component, (Z,Z)-11,13-hexadecadienyl acetate, is the main attractant. However, its effectiveness can be enhanced by a synergistic compound, (Z,E)-11,13,15-hexadecatrienyl acetate. researchgate.net

Conversely, for H. basale , synthetic lures baited solely with (11Z,13E)-11,13-hexadecadienyl acetate failed to attract males, indicating that additional, unidentified components are likely required to create an effective attractant profile. nii.ac.jp

Behavioral Modalities Elicited by 11E,13E-Hexadecadienyl Acetate

The primary behavioral response elicited by this sex pheromone is the initiation of mate-seeking behavior in males. This complex sequence of actions is crucial for ensuring reproductive success.

Mate Attraction and Courtship Signaling

Upon detection of the pheromone plume, male moths typically exhibit a programmed behavioral sequence. This often begins with activation and taking flight, followed by upwind flight along the pheromone gradient (anemotaxis). For T. processionea, wind tunnel assays showed that the major component, (Z,Z)-11,13-hexadecadienyl acetate, was capable of eliciting the complete behavioral sequence, from flight initiation to contact with the pheromone source. researchgate.net This demonstrates its role as a complete long-range courtship signal for this species. Similarly, (11Z,13E)-hexadecadien-1-yl acetate serves as the key long-range attractant for male H. licarsisalis. nih.gov

Influence on Reproductive Success and Behavioral Phenotypes

The ability of a male to locate a receptive female is a direct determinant of his reproductive success. By guiding males to females, sex pheromones like 11,13-hexadecadienyl acetate are fundamental to ensuring mating occurs. The species-specificity of the pheromone signal helps prevent unproductive mating attempts with other species, thus conserving energy and maximizing the chances of successful reproduction.

This powerful attraction is also exploited in pest management strategies. The broadcast application of synthetic pheromones in an agricultural field or forest, a technique known as mating disruption, creates a state of sensory overload and confusion for the males. science.gov Unable to locate the minute pheromone trails of actual females amidst the overwhelming synthetic signal, their mating success is drastically reduced, leading to a decline in the pest population over time. science.govgoogle.com This application directly demonstrates the compound's profound influence on the reproductive success of the target species.

Functional Significance of Geometric Isomers and Stereochemistry

The geometry of the double bonds (cis/Z or trans/E) and their position within the carbon chain are of paramount importance for the biological activity of pheromones. Even minor changes can drastically alter the signal, rendering it inactive or even inhibitory. This chemical specificity is a key mechanism for maintaining reproductive isolation among closely related species.

In the oak processionary moth (T. processionea) , the active attractant is the (Z,Z) isomer of 11,13-hexadecadienyl acetate. researchgate.net In contrast, the (E,E) geometric isomer acts as a potent behavioral antagonist. Field trials have shown that the presence of the (E,E) isomer in a lure, even at a ratio of 1:10 relative to the active (Z,Z) isomer, can significantly inhibit the attraction of males. researchgate.net This highlights the extreme sensitivity of the male moth's olfactory system to the correct stereochemistry. Furthermore, the alcohol of the main component, (Z,Z)-11,13-hexadecadienol, which is present in the female gland, was found to lower the number of male contacts with the source in wind tunnel assays. researchgate.net

For the grass webworm (H. licarsisalis) , the active pheromone is the (11Z,13E) isomer. nih.gov Its corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, has a strong inhibitory effect on trap catches. nih.govresearchgate.net This demonstrates that both the functional group (acetate vs. alcohol) and the stereochemistry are critical for a successful signal.

Table 2: Biological Activity of 11,13-Hexadecadienyl Acetate Isomers and Analogs

| Species | Compound/Isomer | Biological Effect |

|---|---|---|

| Thaumetopoea processionea | (Z,Z)-11,13-Hexadecadienyl acetate | Primary Attractant |

| (E,Z)-11,13-Hexadecadienyl acetate | Minor component in natural blend | |

| (E,E)-11,13-Hexadecadienyl acetate | Inhibitor | |

| (Z,Z)-11,13-Hexadecadienol | Reduces source contact | |

| Herpetogramma licarsisalis | (11Z,13E)-Hexadecadien-1-yl acetate | Primary Attractant |

| (Z)-11-Hexadecen-1-yl acetate | No effect on attraction | |

| (11Z,13E)-Hexadecadien-1-ol | Inhibitor |

Role of Isomeric Purity in Biological Activity

The biological activity of pheromones is profoundly dependent on their stereochemistry. For many insect species, the presence of geometric isomers other than the primary active component can significantly impact the signal's effectiveness, ranging from reduced attraction to complete inhibition. In the case of hexadecadienyl acetates, the specific configuration of the double bonds at the 11th and 13th positions is critical for species-specific communication.

Research on the oak processionary moth, Thaumetopoea processionea, provides a clear example of the importance of isomeric purity. The primary component of its sex pheromone is (Z,Z)-11,13-hexadecadienyl acetate. researchgate.netnih.gov However, the (11E, 13E)-hexadecadienyl acetate isomer acts as a potent inhibitor of male attraction. researchgate.netnih.gov Field and laboratory studies have demonstrated that the presence of the (E,E) isomer in synthetic lures significantly diminishes their efficacy. This inhibitory effect highlights the high degree of specificity of the male moth's olfactory system, which can discriminate between different geometric isomers of the same compound. The main (Z,Z) component is prone to isomerization, particularly into the more stable (E,E) form, which must be considered when developing effective and long-lasting pheromone formulations for pest management. researchgate.netnih.gov

The inhibitory effect is dose-dependent, with even small percentages of the (E,E) isomer leading to a marked reduction in male response. This underscores the necessity of high stereochemical purity in synthetic pheromone blends used for monitoring or mating disruption of T. processionea. researchgate.net

Table 1: Inhibitory Effect of (11E, 13E)-Hexadecadienyl acetate on Male Thaumetopoea processionea Attraction

| Lure Composition | Ratio of (Z,Z)-11,13-HDAc to (E,E)-11,13-HDAc | Observed Biological Effect | Reference |

|---|---|---|---|

| (Z,Z)-11,13-Hexadecadienyl acetate + (E,E)-11,13-Hexadecadienyl acetate | 10:1 | Inhibition of attractant activity | researchgate.netnih.gov |

Synergistic and Antagonistic Interactions with Co-occurring Semiochemicals

The specificity of an insect's chemical communication channel is often achieved not by a single compound, but by a precise blend of multiple semiochemicals. These components can act synergistically, where the blend is more attractive than any single compound, or antagonistically, where a compound reduces or modulates the response to the primary attractant. Such interactions are crucial for preventing cross-attraction between closely related species.

In the oak processionary moth (Thaumetopoea processionea), the female-produced sex pheromone is a blend. While (Z,Z)-11,13-hexadecadienyl acetate is the major component, gland extracts also contain minor components such as (E,Z)-11,13-hexadecadienyl acetate and (Z,Z)-11,13-hexadecadienol. researchgate.netnih.gov The alcohol component, (Z,Z)-11,13-hexadecadienol, is electrophysiologically inactive but demonstrates an antagonistic or modulatory effect in wind tunnel assays, reducing the number of male contacts with the pheromone source when combined with the main (Z,Z) acetate component. researchgate.netnih.gov

Further research has identified another compound, (Z,E)-11,13,15-hexadecatrienyl acetate, which acts as a powerful synergist. purdue.eduunirioja.es When combined in a 1:1 ratio with (Z,Z)-11,13-hexadecadienyl acetate, the blend attracts a significantly higher number of male moths than either compound does alone. purdue.edu This synergistic interaction demonstrates that the complete, species-specific signal for T. processionea relies on the presence and correct ratio of multiple compounds, including both diene and triene acetates.

Table 2: Interactions of Semiochemicals in the Thaumetopoea processionea Pheromone Blend

| Primary Component | Co-occurring Semiochemical | Interaction Type | Observed Biological Effect | Reference |

|---|---|---|---|---|

| (Z,Z)-11,13-Hexadecadienyl acetate | (Z,Z)-11,13-Hexadecadienol | Antagonistic/Modulatory | Lowers the number of contacts with the pheromone source. | researchgate.netnih.gov |

Biosynthetic Pathways and Endogenous Production Mechanisms

Enzymatic Processes in Pheromone Biosynthesis

The creation of specific pheromone molecules is dictated by a suite of enzymes with high substrate and product specificity. These enzymatic reactions are responsible for introducing double bonds with precise configurations, modifying the chain length of the fatty acid backbone, and adding the final functional group.

The introduction of double bonds into the fatty acyl chain is a critical step in generating the structural diversity of moth pheromones. This process is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs). These enzymes are responsible for creating unsaturations at specific positions and with specific geometries (Z or E).

While the direct biosynthetic pathway for the 11E,13E isomer is not fully elucidated in the literature, studies on closely related isomers, particularly the (Z,Z)-11,13-hexadecadienyl acetate (B1210297) found in the oak processionary moth, Thaumetopoea processionea, provide significant insights. Research has shown that the biosynthesis of this (Z,Z)-diene acetate starts from palmitic acid and involves sequential (Z)-11 and (Z)-13 desaturations. nih.govresearchgate.net In a related species, Thaumetopoea pityocampa, a single multifunctional desaturase has been identified that exhibits Δ11 desaturase, Δ11 acetylenase, and Δ13 desaturase activities, suggesting that a single enzyme could be responsible for multiple desaturation steps in the pathway. nih.govcapes.gov.br

Similarly, the biosynthesis of (11Z,13Z)-11,13-hexadecadienal in the navel orangeworm, Amyelois transitella, is also believed to begin with palmitic acid, undergoing a Δ11 desaturation followed by a subsequent desaturation to create the conjugated diene system. nih.govnih.gov

The formation of the E,E configuration in 11E,13E-hexadecadienyl acetate could potentially occur through two primary mechanisms:

Direct Desaturation: An organism might possess specific desaturases that directly introduce double bonds with an E configuration. For instance, an unusual E9-desaturase is involved in the biosynthesis of (E,E)-8,10-dodecadienol in the codling moth, Cydia pomonella. nih.govslu.se It is plausible that analogous enzymes exist for the synthesis of 11E,13E-dienes.

Isomerization: The E,E isomer could be formed through the isomerization of a Z,Z or Z,E precursor. While photo- and chemically-induced isomerization of conjugated dienes is a known phenomenon, particularly in synthetic pheromone lures, it is less clear if this is a common, controlled enzymatic step within the biosynthetic pathway. oup.comresearchgate.netresearchgate.net However, the presence of minor geometric isomers alongside the major component in gland extracts of some species suggests that such conversions could occur. nih.gov

Table 1: Characterized Desaturase Activities in the Biosynthesis of Related C16 Pheromones

| Species | Pheromone Component | Precursor | Desaturase Activities | Reference |

| Thaumetopoea processionea | (Z,Z)-11,13-Hexadecadienyl acetate | Palmitic acid | (Z)-11 & (Z)-13 desaturation | nih.govresearchgate.net |

| Thaumetopoea pityocampa | (Z)-13-Hexadecen-11-ynyl acetate | Palmitic acid | Δ11, Δ13 desaturation & Δ11 acetylenation | nih.govcapes.gov.br |

| Amyelois transitella | (11Z,13Z)-11,13-Hexadecadienal | Palmitic acid | Δ11 & a subsequent desaturation | nih.govnih.gov |

Following desaturation, the modified fatty acyl-CoA precursor undergoes reduction to the corresponding alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). The final step in the biosynthesis of acetate pheromones is the esterification of the fatty alcohol. This acetylation is carried out by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). mdpi.com

While specific acetyltransferases for the biosynthesis of this compound have not been definitively identified from insect sources, research has shown that acetyltransferases from other organisms can be effective. For example, the yeast acetyltransferase ATF1 has demonstrated high efficiency in acetylating a range of moth pheromone alcohols with chain lengths from C10 to C18. nih.gov This highlights the potential for a conserved mechanism in this final biosynthetic step. The process involves the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, yielding the final acetate ester pheromone. nih.gov

Cellular and Glandular Sites of Production

The biosynthesis of moth sex pheromones is localized within specialized exocrine glands, commonly referred to as pheromone glands. mdpi.comiastate.edu These glands are typically situated at the tip of the female moth's abdomen and are responsible for both the synthesis and release of the pheromone components. mdpi.com Studies on various moth species, including those that produce hexadecadienyl derivatives, have confirmed that the entire biosynthetic pathway, from the initial fatty acid precursor to the final pheromone molecule, is contained within the cells of these glands. nih.govnih.gov

Precursor Molecules and Metabolic Flux

The primary precursor for the biosynthesis of C16 moth pheromones, including this compound, is generally accepted to be palmitic acid (hexadecanoic acid), a common C16 saturated fatty acid. nih.govnih.gov Labeling studies in Thaumetopoea and Amyelois species have demonstrated the incorporation of labeled palmitic acid into their respective C16 pheromone components, confirming its role as the starting material. nih.govnih.govnih.gov

The flow of metabolites through the biosynthetic pathway, or metabolic flux, is tightly regulated. In many moth species, this regulation is under the control of a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production. mdpi.com In T. processionea, PBAN has been shown to activate the biosynthetic pathway downstream of the dienoate intermediate, suggesting it controls the final reduction and acetylation steps. researchgate.net In A. transitella, injection of PBAN into decapitated females restores the production of the aldehyde pheromone, indicating its crucial role in regulating the pathway's activity. nih.gov The precise mechanisms of how PBAN influences the flux, whether by activating key enzymes or facilitating substrate transport, are areas of ongoing research.

Chemical Synthesis Methodologies and Stereocontrol

Conventional Synthetic Routes for 11E,13E-Hexadecadienyl Acetate (B1210297)

Conventional synthetic approaches remain fundamental in the preparation of 11E,13E-Hexadecadienyl acetate, offering reliable and well-established procedures.

The final step in the synthesis of this compound is typically the esterification of (11E,13E)-hexadeca-11,13-dien-1-ol. While acetylation with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) is common, acid-catalyzed methods provide an alternative. These reactions involve the protonation of the alcohol's hydroxyl group or the carbonyl oxygen of acetic acid or acetic anhydride, followed by nucleophilic attack.

Solid acid catalysts are often employed to simplify product purification and minimize corrosive waste. For instance, Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been utilized in the synthesis of related pheromone components. The alcohol is typically stirred with the acid catalyst and the acetylating agent, such as acetic anhydride or glacial acetic acid, at a controlled temperature. The use of heterogeneous catalysts allows for their easy removal by filtration upon reaction completion.

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Homogeneous | Sulfuric Acid | Acetic Acid, 80-85°C | Low cost |

| Heterogeneous | Amberlyst-15 | Acetic Anhydride, 45°C | Ease of separation, reusability |

| Heterogeneous | Tungstosilicic Acid | Acetic Anhydride, Room Temp. | High efficiency, mild conditions |

This table presents common acid catalysts used in esterification reactions, which are applicable to the synthesis of this compound.

Systematic studies on acid-catalyzed esterification have shown that factors such as the molar ratio of reactants, catalyst loading, and reaction temperature are crucial in optimizing the yield and purity of the final acetate product. hillpublisher.com

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds with defined stereochemistry. masterorganicchemistry.comtamu.edu In the context of this compound synthesis, it is instrumental in constructing the conjugated diene system with the required (E,E) configuration. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity. organic-chemistry.org This is attributed to the thermodynamic stability of the trans-oxaphosphetane intermediate under equilibrating conditions.

For the synthesis of the 11E,13E-diene system, a common strategy involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. For example, a C5 phosphonium ylide can be reacted with a C11 unsaturated aldehyde to construct the C16 backbone. The specific choice of reactants and reaction conditions, such as the base used for ylide generation and the solvent, are critical for achieving high stereoselectivity.

| Ylide Type | Expected Product | Stereoselectivity |

| Non-stabilized | (Z)-alkene | High |

| Stabilized | (E)-alkene | High |

| Semi-stabilized | Mixture of (E) and (Z) | Variable |

This table outlines the general stereochemical outcomes of the Wittig reaction based on the type of phosphorus ylide used.

Alkylation reactions provide a versatile approach to building the carbon framework of pheromones. A particularly effective strategy for the stereoselective synthesis of (E,E)-conjugated dienes involves the alkylation of 3-sulfolenes. acs.org 3-Sulfolene and its derivatives serve as masked 1,3-dienes, which can be deprotected by thermal extrusion of sulfur dioxide.

The synthesis of (E,E)-11,13-hexadecadienal, the precursor to the target alcohol, has been achieved using this methodology. The process typically involves the deprotonation of a 2-alkyl-3-sulfolene followed by alkylation with a suitable electrophile. This sequence leads to the formation of a trans-2,5-dialkyl-3-sulfolene with high regioselectivity and stereoselectivity. Subsequent thermal desulfonylation yields the (E,E)-conjugated diene. acs.org This method offers excellent control over the geometry of both double bonds.

Key Steps in the Sulfolene-Based Synthesis of (E,E)-11,13-Hexadecadienal:

Alkylation of 3-sulfolene: Introduction of the first alkyl group at the 2-position.

Second Alkylation: Introduction of the second alkyl group, leading to a trans-2,5-disubstituted 3-sulfolene.

Thermal Desulfonylation: Extrusion of SO₂ to generate the (E,E)-conjugated diene system.

This approach has been successfully applied to the synthesis of several insect pheromones with high stereochemical purity. acs.org

Advanced and Green Chemistry Approaches in Pheromone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles are increasingly being applied to pheromone synthesis to reduce waste, energy consumption, and the use of hazardous materials.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comrsc.org In the context of this compound synthesis, continuous flow can be particularly beneficial for the esterification step.

The use of packed-bed reactors containing an immobilized acid catalyst allows for the continuous conversion of (11E,13E)-hexadeca-11,13-dien-1-ol to its acetate. The alcohol and acetylating agent are pumped through the reactor, and the product is collected at the outlet. This setup simplifies product purification as the catalyst remains in the reactor. Flow chemistry also enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.

| Parameter | Advantage in Continuous Flow |

| Heat Transfer | Efficient dissipation of heat, safer for exothermic reactions. |

| Mass Transfer | Improved mixing, leading to faster reaction rates. |

| Scalability | Production can be increased by running the system for longer or by numbering-up reactors. |

| Safety | Smaller reaction volumes at any given time reduce the risk of accidents. |

This table highlights the advantages of continuous flow synthesis for chemical reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdma.chnih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

The esterification of (11E,13E)-hexadeca-11,13-dien-1-ol can be efficiently carried out under microwave irradiation. The reaction is typically performed in a sealed vessel in the presence of a catalyst, and the temperature is rapidly increased to the desired setpoint. The use of microwave heating can be particularly advantageous for sluggish reactions or for the synthesis of small quantities of material in a laboratory setting. The development of dedicated microwave reactors has improved the reproducibility and safety of this technique.

A review of microwave-assisted organic synthesis highlights its application in a wide range of reactions, including the synthesis of various heterocyclic compounds and other bioactive molecules, underscoring its versatility and potential for pheromone synthesis. nih.gov

Enzymatic Catalysis in Esterification

The synthesis of esters such as this compound via enzymatic catalysis represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. Lipases, a class of hydrolase enzymes, are particularly well-suited for this purpose. They can function in non-aqueous organic solvents to catalyze esterification and transesterification reactions, often with remarkable regioselectivity and stereoselectivity. nih.gov

One of the most commonly employed enzymes for such transformations is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by trade names like Novozym 435. researchgate.net Another effective biocatalyst is the immobilized lipase from Thermomyces lanuginosus (TLL). researchgate.net These enzymes are typically used in an immobilized form, which enhances their stability in organic media and allows for easy recovery and reuse, a key principle of sustainable chemical processes. mdpi.com

The enzymatic acylation to produce the target acetate generally involves the reaction of the precursor alcohol, (11E,13E)-hexadecadien-1-ol, with an acyl donor. While acetic anhydride can be used, a more common and milder acyl donor in enzymatic reactions is vinyl acetate. The reaction with vinyl acetate is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, thus driving the reaction to completion. researchgate.net

Research on the selective monoacetylation of long-chain 1,n-diols has demonstrated the efficacy of this approach. For instance, studies using immobilized TLL for the monoacetylation of compounds like octane-1,8-diol have shown high conversions and selectivity for the monoacetylated product over the diacetylated byproduct. researchgate.net This high selectivity is crucial when synthesizing pheromones, where purity is paramount for biological activity. The reaction is typically carried out in a non-polar organic solvent such as heptane, diisopropyl ether, or toluene (B28343) at moderate temperatures (e.g., 25-55 °C), which helps to preserve the enzyme's activity and the integrity of the thermally sensitive conjugated diene system. researchgate.netresearchgate.net

The performance of different lipases in the esterification of long-chain alcohols can be compared based on conversion yields and reaction times, as illustrated in the following table which summarizes typical findings from related syntheses.

| Enzyme Source | Acyl Donor | Solvent | Typical Conversion (%) | Reference |

|---|---|---|---|---|

| Thermomyces lanuginosus (immobilized) | Vinyl Acetate | Diisopropyl Ether | >90% | researchgate.net |

| Candida antarctica Lipase B (immobilized) | Acetic Anhydride | Solvent-free or Heptane | >95% | researchgate.net |

| Porcine Pancreas Lipase | Butyric Acid | Hexane | ~70% (for long-chain alcohols) | |

| Pseudomonas cepacia | Vinyl Acetate | Toluene | High | researchgate.net |

Application of Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as promising catalysts and solvents for chemical synthesis, offering advantages such as low vapor pressure, high thermal stability, and tunable acidity. researchinschools.org For the esterification process to form this compound, Brønsted acidic ionic liquids are particularly relevant. These ILs incorporate an acidic proton, typically associated with a sulfonic acid group (-SO₃H) on the cation or a hydrogen sulfate (B86663) anion ([HSO₄]⁻), enabling them to function as homogeneous acid catalysts. mdpi.commdpi.com

The synthesis is typically performed by reacting (11E,13E)-hexadecadien-1-ol with acetic acid or acetic anhydride. The acidic IL acts as a proton donor, activating the carbonyl group of the carboxylic acid, which facilitates nucleophilic attack by the alcohol. A key advantage of using ILs is the potential for creating biphasic systems. researchinschools.org Often, the non-polar ester product is immiscible with the highly polar ionic liquid. This allows for simple decantation or extraction to separate the product, while the IL catalyst can be recovered and reused for multiple reaction cycles, thereby reducing waste and cost. researchinschools.orgmdpi.com

Various types of acidic ILs have been developed and studied for esterification reactions. These include ILs based on imidazolium, pyridinium, or cholinium cations, functionalized with sulfonic acid groups. The catalytic activity can be tuned by altering the structure of the cation and anion. mdpi.com For example, ILs with longer alkyl chains on the cation may show better solubility in the reaction mixture, enhancing catalytic performance. mdpi.com Microwave irradiation has also been shown to accelerate esterification reactions in the presence of ILs, significantly reducing reaction times compared to conventional heating. mdpi.com

The table below summarizes the performance of several types of acidic ionic liquids in representative esterification reactions, demonstrating their potential applicability for the synthesis of this compound.

| Ionic Liquid Type (Cation/Anion) | Reactants | Key Feature | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonic acid-functionalized Imidazolium / Hydrogen Sulfate | Salicylic Acid + Alcohols | Dual acidity from cation and anion | >90% | mdpi.com |

| 1-Hexyl-pyridinium / Tetrafluoroborate | Acetic Acid + Ethanol | Acts as both catalyst and solvent | High | semanticscholar.org |

| Triethylamine / Sulfuric Acid | Hexanoic Acid + Methanol | Forms a biphasic system for easy separation | ~98% | researchinschools.org |

| Benzimidazolium-based SAIL / Triflate | Oleic Acid + Ethanol | High lipophilicity for better substrate solubility | >95% (Microwave) | mdpi.com |

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the potential to introduce functional groups make them highly attractive as heterogeneous catalysts. ijesd.org For the synthesis of this compound, MOFs possessing Lewis or Brønsted acid sites are of particular interest for catalyzing the esterification reaction. researchgate.netmdpi.com

Zirconium-based MOFs, such as the UiO-66 family, are known for their exceptional thermal and chemical stability. By using organic linkers containing acidic functional groups like sulfonic acid (-SO₃H) or carboxylic acid (-COOH), strong Brønsted acidity can be incorporated into the framework. researchgate.netmdpi.com These acidic sites can effectively catalyze the esterification of long-chain unsaturated alcohols. The porous structure of MOFs allows reactants to diffuse to the active sites within the framework, while potentially offering size or shape selectivity for certain substrates. ijesd.org

Another approach involves encapsulating catalytically active species, such as heteropolyacids, within the pores of a MOF like MIL-101(Cr). This strategy combines the high activity of the encapsulated catalyst with the stability and recoverability of the MOF support. researchgate.net The catalytic reaction involves the activation of the carboxylic acid by the acid sites on the MOF, followed by the nucleophilic attack of the (11E,13E)-hexadecadien-1-ol. As heterogeneous catalysts, MOFs can be easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity. ijesd.org

While direct catalysis of this compound synthesis by MOFs is not widely documented, their proven efficacy in the esterification of similar molecules, such as fatty acids for biodiesel production, demonstrates their strong potential. ijesd.orgmdpi.com

| MOF Catalyst | Active Site Type | Model Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| UiO-66(Zr)-(COOH)₂ | Brønsted Acid | Butyric acid + Butanol | High stability, functionalized linker | mdpi.com |

| MIL-101(Cr)-SO₃H | Brønsted Acid | Acetic acid + Various alcohols | Strong acidity, high surface area | researchgate.net |

| MOF-5(Zn) | Lewis Acid (Zn clusters) | Transesterification of vegetable oil | Active for simultaneous esterification | mdpi.com |

| MOF-808(Zr) | Lewis Acid | Esterification of oleic acid | High porosity and stability | ijesd.org |

Purification and Isolation Techniques for High Stereochemical Purity

Achieving high stereochemical purity is critical for insect pheromones, as even small amounts of an incorrect isomer can inhibit or negate the biological response. For this compound, this means ensuring the geometric configuration of both double bonds is exclusively trans (E). The purification process must therefore be capable of separating the desired E,E isomer from any Z,E, E,Z, or Z,Z isomers that may have formed during synthesis.

Standard purification techniques like vacuum distillation can effectively remove non-isomeric impurities but are generally insufficient for separating geometric isomers with very similar boiling points. google.com Therefore, chromatographic methods are indispensable. While gas chromatography (GC) is a powerful analytical tool, preparative separation of conjugated diene isomers can be challenging. researchgate.net

High-performance liquid chromatography (HPLC), particularly in a reversed-phase mode using an octadecylsilane (B103800) (ODS or C18) stationary phase, has proven to be highly effective for separating geometric isomers of conjugated dienes. researchgate.netnih.gov In this technique, isomers are separated based on subtle differences in their polarity and shape. Typically, the (Z)-isomers of conjugated dienyl compounds elute faster than the corresponding (E)-isomers on a reversed-phase column. researchgate.net By using preparative HPLC, it is possible to isolate the 11E,13E isomer in very high purity ( >98-99%). nih.gov

Another specialized technique for purifying specific isomers is urea (B33335) complexation, also known as urea adduction. This method relies on the ability of urea to form crystalline inclusion complexes with linear molecules, such as long-chain esters. The geometry of the molecule influences its ability to fit within the channels of the urea crystal lattice. For some pheromone isomers, it has been shown that the more linear E,E isomer is preferentially complexed by urea, allowing it to be separated from less linear isomers (like E,Z) which remain in the mother liquor. google.com The complex can then be filtered off, and the pure isomer is recovered by decomposing the complex with water.

Finally, derivatization of the precursor alcohol can be employed prior to the final acetylation step. By converting the alcohol to a derivative (e.g., a benzoate (B1203000) or dinitrobenzoate), the physical properties are altered, which can facilitate chromatographic separation or crystallization to achieve high isomeric purity before the final conversion to the acetate. nih.gov

| Technique | Principle of Separation | Application Note | Reference |

| Preparative HPLC (Reversed-Phase) | Differences in polarity and molecular shape between geometric isomers. | Highly effective for separating E/Z isomers of conjugated dienes. E-isomers typically have longer retention times. | researchgate.net, nih.gov |

| Urea Complexation (Adduction) | Preferential formation of crystalline inclusion complexes with linear isomers. | Can be used to remove specific isomers (e.g., E,E from an E,Z mixture) based on molecular shape. | google.com |

| Column Chromatography (Silica Gel) | Adsorption based on polarity. | Useful for general purification but often has limited resolution for geometric isomers of similar polarity. | |

| Derivatization | Altering physical properties (e.g., for better crystallization or chromatography). | Purifying the precursor alcohol as a benzoate or other ester before converting it to the final acetate. | nih.gov |

Analytical Techniques for Characterization and Detection in Biological and Environmental Samples

Chromatographic Methods for Pheromone Analysis

Chromatography is the cornerstone of pheromone analysis, providing the means to separate complex mixtures of volatile compounds extracted from biological or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the most frequently utilized technique for the structural elucidation of lepidopteran pheromones. researchgate.net Pheromones are typically present in very low amounts in the glands of female moths, and GC-MS provides the high sensitivity required for their detection. researchgate.net The gas chromatograph separates the individual components of a pheromone extract based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable manner. researchgate.net The resulting mass spectrum is a chemical fingerprint, showing the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern allows for the definitive identification of the compound's structure, including its carbon chain length and the presence of functional groups like acetates. researchgate.net

For quantification, an internal standard—a known amount of a non-interfering compound—is often added to the sample before analysis. researchgate.net By comparing the peak area of the target pheromone component to the peak area of the internal standard, the precise amount of the pheromone in the original sample can be calculated. nih.govmdpi.com This is crucial for determining the natural ratios of different components in a pheromone blend, which is often critical for biological activity. nih.gov

| Function | Description | Importance for 11E,13E-Hexadecadienyl acetate (B1210297) |

|---|---|---|

| Identification | Provides a unique mass spectrum (fingerprint) based on molecular weight and fragmentation patterns. | Confirms the molecular formula (C18H32O2) and acetate functional group. |

| Quantification | Measures the amount of compound present, often using an internal standard for accuracy. | Determines the concentration in gland extracts or air samples, which is vital for creating effective lures. mdpi.com |

| Purity Analysis | Separates the target compound from other substances in the extract. | Ensures that the analyzed signal corresponds solely to the target pheromone and not to impurities. |

Resolution of Geometric Isomers by GC

While GC-MS is excellent for identifying a compound's basic structure, it often cannot distinguish between geometric isomers (E/Z or cis/trans isomers), as they can produce very similar mass spectra. researchgate.net However, the biological activity of pheromones is highly dependent on the specific geometry of their double bonds. Therefore, chromatographic separation of these isomers is essential.

The resolution of isomers like the E,E, E,Z, Z,E, and Z,Z forms of 11,13-hexadecadienyl acetate is typically achieved using high-resolution capillary GC columns. researchgate.net The choice of the column's stationary phase is critical:

Polar Columns: Stationary phases with polar functional groups (e.g., those containing cyanopropyl groups, like a DB-23 column) are often used. researchgate.net For conjugated dienes, E-isomers generally elute faster from polar columns than the corresponding Z-isomers. researchgate.net

Non-Polar Columns: Columns with non-polar phases (e.g., dimethylpolysiloxane-based, like HP-PONA or ZB-1) separate compounds primarily by boiling point but can also resolve isomers, especially when using very long columns (e.g., 50-150 meters) that provide high theoretical plate counts. vurup.skresearchgate.netchemcoplus.co.jp

By comparing the retention times of the natural pheromone components with those of synthetically produced, pure isomers on different columns, the exact geometric configuration of the natural pheromone can be determined.

| Column Type | Stationary Phase Principle | Typical Elution Order for Conjugated Dienes | Example |

|---|---|---|---|

| Polar | Separates based on polarity differences. | (E)-isomers often elute before (Z)-isomers. researchgate.net | DB-23 (cyanopropylphenyl) |

| Non-Polar | Separates primarily based on boiling point. High efficiency is key. | Separation is possible but less predictable without reference standards. | HP-5MS, ZB-1 (polydimethylsiloxane) |

Electroantennographic Detection (EAD) Coupled with Gas Chromatography (GC-EAD)

To confirm which of the separated chemical compounds are biologically relevant to the insect, gas chromatography is coupled with an electroantennographic detector (GC-EAD). science.govnih.gov This powerful technique uses the insect's own antenna as a highly specific and sensitive biosensor. researchgate.net The effluent from the GC column is split, with one portion going to a standard detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer) and the other portion being passed over an excised insect antenna. researchgate.netscience.gov When a compound that the antenna's olfactory receptors can detect elutes from the column, the antenna generates a small electrical potential. nih.gov This signal is amplified and recorded, producing an electroantennogram. By aligning the timing of the antennal response with the peak on the standard detector's chromatogram, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. researchgate.net

Antennae Preparation and Physiological Response Measurement

The success of GC-EAD relies on a viable antennal preparation. Several methods are commonly used, depending on the insect species and size. researchgate.net

Excised Antenna: The most common method involves carefully removing an antenna from a live moth (often chilled or briefly anesthetized) and mounting it between two electrodes. researchgate.nettandfonline.com

Head Mount: For insects with smaller antennae, the entire head may be excised and mounted to stabilize the preparation. researchgate.net

Whole Insect: In some cases, a live, tethered insect is used to prolong the viability of the preparation. researchgate.net

The electrodes are typically glass capillaries filled with a saline or electrically conductive gel that make contact with the base and the tip of the antenna. ockenfels-syntech.comresearchgate.net The reference electrode is connected to the base, and the recording electrode is connected to the distal end, where the tip may be slightly cut to ensure good electrical contact. tandfonline.comockenfels-syntech.com

The physiological response is measured as a transient voltage drop (depolarization) across the antenna. science.govnih.gov This occurs when odorant molecules bind to receptor proteins on the olfactory neurons, causing a change in ion flow across the cell membranes. nih.gov The resulting sum potential from many responding neurons is the EAG signal, which is recorded in millivolts (mV). ockenfels-syntech.com

Correlation of Chemical Structures with Neurophysiological Activity

The primary output of a GC-EAD analysis is two synchronized data streams: the chromatogram from the chemical detector (e.g., FID) and the electroantennogram from the antennal preparation. researchgate.net A peak on the FID trace that corresponds in time to a depolarization event on the EAD trace indicates a biologically active compound. peerj.com This direct correlation is the key strength of the GC-EAD technique. science.gov

By subsequently analyzing the sample with GC-MS and matching the retention times of the EAD-active peaks, the chemical structures responsible for the neurophysiological response can be identified. researchgate.net This allows researchers to establish a direct structure-activity relationship. For example, GC-EAD analysis of a pheromone gland extract might show a strong response to the peak identified as (11E,13E)-hexadecadienyl acetate, but no response to other isomers present in the sample, thus confirming it as the active component. researchgate.net This method is invaluable for screening extracts for novel active compounds and for confirming the activity of synthetic pheromone candidates. researchgate.netresearchgate.net

Microchemical Derivatization Techniques for Double Bond Position Determination

For a conjugated diene like 11E,13E-hexadecadienyl acetate, a common and effective technique is derivatization with dimethyl disulfide (DMDS) . nsf.gov In the presence of an iodine catalyst, DMDS adds two methylthio (-SCH3) groups across a double bond. nsf.gov When the resulting DMDS adduct is analyzed by GC-MS, the molecule preferentially cleaves at the carbon-carbon bond that was originally between the two carbons of the double bond. researchgate.net This creates characteristic fragment ions whose masses directly indicate the position of the original double bond. nsf.govresearchgate.net Although DMDS is highly effective for isolated double bonds, its application to conjugated systems can sometimes be complex, potentially forming cyclic products or adding to only one of the double bonds. researchgate.net

Another reagent used for derivatizing conjugated dienes is 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) , which undergoes a Diels-Alder reaction with the diene system. researchgate.net The resulting adduct also produces a unique mass spectrum that helps confirm the structure of the conjugated diene. These derivatization methods, combined with GC-MS, provide the conclusive evidence needed to fully characterize the structure of novel pheromone components. researchgate.net

Dimethyldisulfide (DMDS) Adduct Formation

The formation of dimethyldisulfide (DMDS) adducts is a well-established method for elucidating the position of double bonds in unsaturated fatty acid esters and acetates. researchgate.netacs.orgnih.gov In the case of (11E,13E)-hexadecadienyl acetate, this technique would be applied to confirm the locations of the double bonds at the 11th and 13th carbon positions.

The derivatization reaction involves the addition of DMDS across the double bonds in the presence of a catalyst, typically iodine. This reaction breaks the double bonds and forms a dithioether derivative. When the resulting adduct is analyzed by GC-MS, it produces a characteristic fragmentation pattern upon electron ionization. The mass spectrum of the DMDS adduct of a monounsaturated acetate will typically show a molecular ion and key fragment ions resulting from cleavage between the two carbon atoms that were originally part of the double bond. researchgate.net For a conjugated diene system like that in (11E,13E)-hexadecadienyl acetate, the reaction can be more complex, potentially leading to multiple products, but the resulting mass spectra are invaluable for structural confirmation.

Table 1: Expected Diagnostic Ions in the Mass Spectrum of the DMDS Adduct of a Hexadecenyl Acetate

| Precursor Compound | Double Bond Position | Key Diagnostic Fragment Ion (m/z) |

| Monounsaturated C16 Acetate | 11 | 217 |

This table is illustrative of the technique's application to a related compound, as detailed in the available research. The fragmentation of the diene adduct would be more complex but would follow similar principles of cleavage at the original double bond locations.

4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) Derivatization

For compounds containing conjugated double bonds, derivatization with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly specific and efficient technique. researchgate.netresearchgate.net MTAD is a potent dienophile that undergoes a Diels-Alder reaction, a [4+2] cycloaddition, with the conjugated diene system of (11E,13E)-hexadecadienyl acetate. researchgate.net

This reaction is rapid and highly selective for conjugated dienes, resulting in a stable cyclic adduct. researchgate.net The formation of this adduct serves two main purposes in the analytical context:

Structural Confirmation: The specific reaction with a conjugated diene system provides strong evidence for the presence of this structural feature in the target molecule.

Enhanced GC-MS Analysis: The MTAD adducts are amenable to gas chromatography, and their mass spectra are often simple and highly informative. researchgate.net The fragmentation patterns of the adducts are characteristic and can be used to determine the original position of the conjugated diene system within the alkyl chain. researchgate.netresearchgate.net

The procedure for MTAD derivatization has been successfully applied in the identification of the related (11Z,13E)-hexadecadien-1-yl acetate from insect pheromone gland extracts. researchgate.net The formation of the Diels-Alder adduct confirms the conjugated nature of the diene system. The mass spectrum of the resulting derivative provides clear diagnostic ions that pinpoint the location of the original diene moiety. researchgate.net This method is particularly advantageous as it is highly selective and the reaction proceeds readily, making it suitable for the analysis of trace amounts of material in complex biological samples. researchgate.netresearchgate.net

Table 2: Research Findings on MTAD Derivatization of Conjugated Dienes

| Research Focus | Key Findings |

| GC-MS of conjugated dienes by MTAD derivatization | MTAD forms stable Diels-Alder adducts with conjugated dienes. The reaction is rapid and highly selective. The mass spectra of the derivatives are simple and show abundant fragment ions diagnostic of the diene position. researchgate.net |

| Identification of a moth sex pheromone | MTAD derivatization was used in conjunction with GC-MS to confirm the presence of a conjugated diene system in (11Z,13E)-hexadecadien-1-yl acetate found in pheromone gland extracts. researchgate.net |

Neurobiological Mechanisms of Olfactory Perception

Olfactory Receptor Neuron Responses to Dienyl Acetates

Olfactory Receptor Neurons (ORNs) are the primary sensory cells responsible for detecting odorants and pheromones. The response of these neurons to specific compounds is highly selective and forms the basis of olfactory coding. While direct studies on 11E,13E-Hexadecadienyl acetate (B1210297) are not extensively detailed in the provided literature, research on isomeric and related dienyl acetates provides significant insights into the expected neuronal responses.

For instance, in the oak processionary moth, Thaumetopoea processionea, two electroantennographically active compounds have been identified from female pheromone gland extracts: (Z,Z)-11,13-hexadecadienyl acetate and (Z,E)-11,13,15-hexadecatrienyl acetate. researchgate.net Coupled gas chromatographic-electroantennographic detection (GC-EAD) revealed that these specific dienyl acetates elicit strong responses from the male moth's antennae. researchgate.net Field trials have demonstrated that (Z,Z)-11,13-hexadecadienyl acetate is a key active component in attracting male moths. researchgate.net This indicates that ORNs on the male antennae are specifically tuned to the double bond configuration and acetate functional group of this class of molecules.

Similarly, in the grass webworm Herpetogramma licarsisalis, (11Z,13E)-hexadecadien-1-yl acetate has been identified as a crucial sex pheromone component. researchgate.net Field bioassays confirmed that this specific isomer is both necessary and sufficient for attracting male moths, highlighting the high specificity of the ORNs. researchgate.net The response of ORNs is not only dependent on the presence of a specific compound but also on its concentration, with the firing rate of the neuron typically increasing with higher concentrations of the pheromone until saturation is reached. nih.govelifesciences.orgsrinivas.gs The temporal dynamics of the neuronal response, including the latency and duration of firing, also encode information about the odor stimulus. yale.edu

These findings underscore the principle that the structural characteristics of dienyl acetates, such as the geometry and position of double bonds, are critical determinants of their ability to activate specific ORNs. This specificity is fundamental for the discrimination of species-specific pheromone signals from other environmental odors.

Role of Pheromone Binding Proteins (PBPs) in Ligand Transport and Activation

Pheromone Binding Proteins (PBPs) are small, soluble proteins found in high concentrations in the sensillar lymph surrounding the dendrites of ORNs. nih.govoup.com They play a crucial role in the initial steps of olfactory perception by capturing hydrophobic pheromone molecules, like 11E,13E-Hexadecadienyl acetate, and transporting them across the aqueous lymph to the olfactory receptors embedded in the dendritic membrane. nih.govoup.comnih.gov

PBPs are a subtype of odorant-binding proteins (OBPs) with a primary function in pheromone binding. nih.gov They are essential for the sensitivity and specificity of the olfactory system. For example, in the moth Antheraea polyphemus, PBPs are involved in the detection of its major pheromone component, (E,Z)-6,11-hexadecadienyl acetate. oup.com Similarly, the PBP of Amyelois transitella has been shown to bind (11Z,13Z)-hexadecadien-1-yl acetate, a behavioral antagonist. nih.gov

The interaction between PBPs and pheromones is a critical step that precedes receptor activation and is characterized by specific conformational changes and binding kinetics.

Upon binding a pheromone ligand, PBPs undergo a significant conformational change. This structural shift is believed to be essential for the subsequent interaction with and activation of the olfactory receptor. The binding affinity of PBPs for their respective ligands is often pH-dependent, with a notable change in conformation occurring at the more acidic environment near the dendritic membrane. nih.gov

Studies on various moth species have demonstrated the specificity of these conformational changes. For instance, in Antheraea polyphemus, different pheromonal compounds induce distinct structural changes in its PBP subtypes. pherobase.com Research on the PBP of Agriphila aeneociliella showed a strong binding affinity for the female sex pheromone (Z)-9-Hexadecenyl acetate, with molecular docking studies revealing specific interactions within the binding pocket. nih.gov This specificity in binding and conformational change helps to ensure that only the correct pheromone component will effectively activate the corresponding ORN.

The table below summarizes the binding affinities of a PBP from Agriphila aeneociliella for different ligands at physiological and acidic pH, illustrating the pH-dependent nature of ligand binding.

| Ligand | Ki (μM) at pH 7.4 | Ki (μM) at pH 5.0 |

|---|---|---|

| (Z)-9-Hexadecenyl acetate | 1.72 | 2.43 |

| 1-Nonanal | 7.04 | 7.00 |

These kinetic models typically include the following key steps:

Adsorption and diffusion of the pheromone molecule.

Binding of the pheromone to PBP.

Formation of the PBP-pheromone complex.

Interaction of the complex with the olfactory receptor.

Deactivation and enzymatic degradation of the pheromone. oup.comnih.govnih.gov

A well-studied model for Antheraea polyphemus describes the detection of (E,Z)-6,11-hexadecadienyl acetate. oup.comnih.gov This model suggests that the kinetics of the receptor potential are largely governed by these extracellular processes rather than intracellular signaling cascades. nih.govnih.gov The model incorporates the role of PBPs not only as carriers but also in the deactivation of the pheromone, which is crucial for terminating the signal and allowing the neuron to respond to subsequent stimuli. nih.gov The rapid binding and unbinding rates, as well as the enzymatic degradation, contribute to the temporal precision of the olfactory signal. nih.gov

Signal Transduction Pathways in Olfactory Receptor Cells

Once the PBP-pheromone complex activates an olfactory receptor, a signal transduction cascade is initiated within the ORN. This intracellular pathway converts the chemical signal into an electrical signal in the form of a receptor potential, which ultimately leads to the generation of action potentials. nih.govnih.govkoreamed.org

In insects, the predominant olfactory signal transduction pathway is mediated by G-protein coupled receptors (GPCRs). The general steps of this pathway are as follows:

Receptor Activation : The binding of the PBP-pheromone complex to the olfactory receptor induces a conformational change in the receptor.

G-Protein Activation : The activated receptor interacts with a heterotrimeric G-protein (often the Gq subtype in insect pheromone detection), causing the exchange of GDP for GTP on the α-subunit. researchgate.net

Second Messenger Production : The activated Gα subunit dissociates and activates an effector enzyme, typically phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Ion Channel Gating : IP3 and DAG act as second messengers, leading to the opening of ion channels. IP3 often triggers the release of Ca²⁺ from intracellular stores, while both second messengers can modulate the activity of transient receptor potential (TRP) channels, leading to an influx of cations (Na⁺ and Ca²⁺). nih.gov

Depolarization : The influx of positive ions depolarizes the dendritic membrane, generating a receptor potential. If this depolarization is strong enough to reach the threshold at the axon hillock, it will trigger the firing of action potentials that are then transmitted to the brain. nih.gov

In some cases, particularly for general odorants, a cAMP-mediated pathway, similar to that in vertebrates, may be involved. In this pathway, an activated G-protein (Gαs) stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which then directly gates cyclic nucleotide-gated (CNG) ion channels. nih.govnih.govresearchgate.net

Electrophysiological Basis of Pheromone Discrimination

The ability of an insect to distinguish between its species-specific pheromone and other closely related compounds is crucial for successful reproduction. This discrimination is achieved through the high specificity of the interactions at the periphery of the olfactory system, which can be studied using electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR).

EAG measures the summed electrical potential from the entire antenna in response to an odor stimulus, providing a general assessment of olfactory sensitivity. SSR, on the other hand, allows for the recording of action potentials from individual ORNs, offering a much finer resolution of neuronal tuning.

Studies on various insects have demonstrated the remarkable specificity of their ORNs. For example, in the oak processionary moth, GC-EAD analysis showed that male antennae respond strongly to (Z,Z)-11,13-hexadecadienyl acetate but not to other isomers. researchgate.net This indicates that the olfactory receptors are tuned to the precise stereochemistry of the pheromone.

The discrimination is not only based on the chemical structure of the primary pheromone components but also on the presence and ratio of other compounds in the pheromone blend. Some compounds may act as synergists, enhancing the response, while others can be antagonists, inhibiting the response. For instance, in Herpetogramma licarsisalis, the alcohol analogue of the pheromone, (11Z,13E)-hexadecadien-1-ol, was found to be a strong inhibitor of attraction to the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate. researchgate.net

The table below shows hypothetical electrophysiological responses of different ORN types to various dienyl acetate isomers, illustrating the basis of pheromone discrimination.

| Compound | ORN Type A Response (spikes/s) | ORN Type B Response (spikes/s) | ORN Type C Response (spikes/s) |

|---|---|---|---|

| This compound | 150 | 10 | 5 |

| 11Z,13E-Hexadecadienyl acetate | 5 | 145 | 8 |

| 11E,13Z-Hexadecadienyl acetate | 8 | 12 | 10 |

| (Z,Z)-11,13-hexadecadienyl acetate | 12 | 8 | 160 |

This differential activation of specific ORNs by different compounds creates a unique combinatorial code of neural activity that is transmitted to the antennal lobe of the brain. The brain then processes this spatial and temporal pattern of activation to perceive and identify the specific pheromone blend, leading to a behavioral response.

Ecological and Evolutionary Contexts of Pheromone Communication

Intraspecific and Interspecific Communication Dynamics

11E,13E-Hexadecadienyl acetate (B1210297) primarily functions as a sex pheromone, facilitating communication between males and females of the same species for the purpose of mating. A notable example is its role in the chemical communication of the grass webworm, Herpetogramma licarsisalis. In this species, (11Z,13E)-hexadecadien-1-yl acetate has been identified as a key sex pheromone component. researchgate.net The precise blend and ratio of pheromone components are often critical for eliciting a behavioral response, and slight variations can lead to reproductive isolation and, eventually, speciation.

The specificity of pheromone signals is crucial in environments where multiple closely related species coexist. The unique chemical signature of a species' pheromone blend helps to prevent interspecific mating, which could result in infertile offspring. For instance, in some moth species, the addition of a particular compound to the pheromone blend can inhibit the attraction of closely related species, thus ensuring reproductive isolation. nih.gov While specific studies on the interspecific effects of 11E,13E-Hexadecadienyl acetate are limited, the principle of species-specific blends underscores its importance in maintaining species boundaries.

Influence of Environmental Factors on Pheromone Signaling and Reception

The physical environment can significantly impact the transmission and reception of chemical signals like this compound. As a conjugated diene, this compound is susceptible to degradation by environmental factors such as ultraviolet (UV) radiation and high temperatures. nih.govresearchgate.net UV light can cause isomerization of the double bonds, altering the molecule's shape and rendering it inactive or even inhibitory. researchgate.netnih.gov Similarly, temperature can affect the volatility of the pheromone, influencing its release rate from the signaling insect and its dispersal in the air. researchgate.net The stability of the pheromone in the environment is a critical factor in its effectiveness as a long-range attractant. To counteract this degradation, some pheromone formulations for pest management include UV protectants and antioxidants. researchgate.netresearchgate.net

The structure of the habitat also plays a role. For example, in the oak processionary moth, Thaumetopoea processionea, the placement of pheromone traps within the oak canopy significantly affects their efficiency, with traps placed higher in the crown capturing more males. nih.govnih.gov This suggests that the microclimate and physical structure of the vegetation influence the dispersal of the pheromone plume.

Co-evolutionary Aspects of Pheromone Systems and Receptor Evolution

The evolution of a pheromone signal is tightly linked to the evolution of its corresponding receptor in the receiving organism. This co-evolutionary process ensures that the signal remains effective and specific. The olfactory receptor neurons (ORNs) in the antennae of male moths are finely tuned to detect the specific components of the female's pheromone blend. plos.orgyale.edunih.gov The evolution of insect olfactory receptors is a dynamic process, with gene families expanding and contracting in response to selective pressures. nih.govnih.govnih.govdoaj.org

While direct studies on the co-evolution of receptors for this compound are not extensively documented, the general principles of olfactory receptor evolution in insects suggest a close evolutionary relationship between the production of this specific pheromone component and the tuning of the male's receptors to detect it. Any significant change in the pheromone blend of the female would need to be matched by a corresponding change in the male's receptor repertoire for successful mating to occur.

Pheromone Blends and Complex Semio-chemical Interactions

This compound rarely acts in isolation. It is typically a component of a multi-component pheromone blend. The precise ratio of these components is often crucial for eliciting the full behavioral sequence of attraction and mating. In the oak processionary moth, Thaumetopoea processionea, (Z,Z)-11,13-hexadecadienyl acetate acts as the major pheromone component, but its activity is synergized by the presence of (Z,E)-11,13,15-hexadecatrienyl acetate. researchgate.net Neither compound alone is as effective as the blend in attracting male moths.

Furthermore, some compounds in a pheromone blend can have an inhibitory effect. For example, in the grass webworm, Herpetogramma licarsisalis, while (11Z,13E)-hexadecadien-1-yl acetate is a key attractant, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, has a strong inhibitory effect on trap catches. researchgate.net This demonstrates the complexity of semiochemical interactions, where the presence and ratio of multiple compounds determine the ultimate behavioral outcome.

Interaction of Plant Volatiles with Insect Pheromone Systems

The chemical landscape in which insects communicate is often rich with volatile organic compounds (VOCs) released by plants. These plant volatiles can have a significant impact on insect pheromone communication. In some cases, host plant volatiles can act synergistically with pheromones, enhancing the insect's response. entomoljournal.comnih.gov For the oak processionary moth, which primarily feeds on oak (Quercus spp.), the volatile profile of the host tree can influence the moth's behavior. forestresearch.gov.ukpurdue.edu Infestation of oak trees by the moth's larvae has been shown to alter the blend of VOCs emitted by the leaves. afrjournals.org

Conversely, volatiles from non-host plants can interfere with pheromone signaling. In the closely related pine processionary moth, Thaumetopoea pityocampa, the presence of non-host plant volatiles has been shown to negatively affect the capture of male moths in pheromone traps. forestresearch.gov.uk This suggests that the background odor environment can modulate the effectiveness of pheromone communication. While direct studies on the interaction of specific plant volatiles with this compound are limited, the existing evidence points to a complex interplay between insect- and plant-derived chemical signals.

Interactive Data Table: Species and their Association with Hexadecadienyl Acetate Isomers

| Species | Compound | Role |

| Herpetogramma licarsisalis (Grass Webworm) | (11Z,13E)-Hexadecadien-1-yl acetate | Sex Pheromone |

| Thaumetopoea processionea (Oak Processionary Moth) | (Z,Z)-11,13-Hexadecadienyl acetate | Major Sex Pheromone Component |

| Thaumetopoea processionea (Oak Processionary Moth) | (Z,E)-11,13,15-Hexadecatrienyl acetate | Synergist |

| Herpetogramma submarginale | (Z)-13-Hexadecenyl Acetate | Sex Pheromone |

Strategic Research Applications in Chemical Ecology

Fundamental Insights into Insect Chemical Communication

The precise role of (11E,13E)-Hexadecadienyl acetate (B1210297) in the natural chemical communication systems of insects is not extensively documented as a primary attractant. However, research into related isomers provides crucial context. For instance, in the case of the oak processionary moth, Thaumetopoea processionea, the primary sex pheromone component has been identified as (Z,Z)-11,13-hexadecadienyl acetate. Intriguingly, the (E,E)-isomer, (11E,13E)-hexadecadienyl acetate, has been shown to exhibit an inhibitory effect on the attractant activity of the primary pheromone when present in specific ratios. researchgate.net This finding underscores the high specificity of insect olfactory systems, where subtle changes in the stereochemistry of a molecule can dramatically alter its behavioral output from attraction to repulsion.

This inhibitory function suggests that (11E,13E)-Hexadecadienyl acetate may play a role in maintaining reproductive isolation between closely related species. If a sympatric, non-target species were to produce this isomer, it could prevent wasteful interspecific mating attempts by males of the oak processionary moth. This highlights a fundamental principle of chemical ecology: the blend of pheromone components, including isomers that may appear to be 'inactive' or inhibitory, is often as important as the primary attractive molecule itself.

Methodological Advances in Pheromone Research

The study of specific isomers like (11E,13E)-Hexadecadienyl acetate has been made possible through significant methodological advances in analytical and synthetic chemistry. The identification of pheromone components from minute quantities of insect gland extracts relies on techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS). researchgate.net GC-EAD is particularly vital as it allows researchers to pinpoint which compounds in a complex mixture elicit a physiological response in the insect's antenna, thus identifying biologically active molecules.

Furthermore, the unambiguous identification and subsequent biological testing of compounds like (11E,13E)-Hexadecadienyl acetate depend on stereoselective synthesis. Organic synthesis methodologies, such as the Wittig reaction, allow chemists to create specific geometric isomers with high purity. researchgate.net This capability is crucial for disentangling the specific behavioral effects of each isomer in a pheromone blend. For example, the synthesis of various isomers of 11,13-hexadecadienyl acetate was necessary to confirm that the (11Z,13E) isomer was the active sex pheromone of the grass webworm, Herpetogramma licarsisalis, and to test the activity of other geometric configurations. researchgate.net

Mechanisms of Pheromone-Mediated Behavioral Manipulation in Insect Populations

The application of synthetic pheromones for pest management is a cornerstone of modern chemical ecology. This typically involves two main strategies: mating disruption and pheromone trapping.

Understanding Mating Disruption Phenomenon

Mating disruption involves permeating the atmosphere with a synthetic pheromone to interfere with the ability of males to locate females. While (11E,13E)-Hexadecadienyl acetate is not documented as a primary agent for mating disruption, its inhibitory properties suggest a potential, albeit less conventional, role. The introduction of an inhibitory compound into the environment could theoretically disrupt mate-finding by making the natural pheromone plume less attractive or even repellent. This would function by creating "sensory noise" that masks the female's signal. The tendency for the active (Z,Z)-isomer in the oak processionary moth to isomerize to the inhibitory (E,E)-isomer is a critical consideration for the formulation of effective mating disruption products. researchgate.net

Behavioral Ecology of Pheromone Trapping and Monitoring

Pheromone-baited traps are indispensable tools for monitoring insect pest populations, allowing for timely and targeted control measures. The effectiveness of a pheromone lure is highly dependent on its composition. Field bioassays are the definitive method for evaluating the attractiveness of a synthetic pheromone. researchgate.net

In the context of (11E,13E)-Hexadecadienyl acetate, its documented inhibitory effect on the oak processionary moth means that its presence in a lure intended for this species would be detrimental to trap catch. researchgate.net This highlights the stringent purity requirements for synthetic pheromones used in monitoring programs. Conversely, for species where this compound might be an attractant or part of an attractive blend, its inclusion would be essential. However, research has yet to identify a species for which (11E,13E)-Hexadecadienyl acetate serves as a primary attractant for trapping purposes. Research on the grass webworm demonstrated that (11Z,13E)-hexadecadien-1-yl acetate was the necessary and sufficient compound for attracting males. researchgate.net

| Compound | Insect Species | Observed Effect |

| (11E,13E)-Hexadecadienyl acetate | Thaumetopoea processionea (Oak Processionary Moth) | Inhibits attractant activity of the major pheromone component. researchgate.net |

| (11Z,13E)-Hexadecadien-1-yl acetate | Herpetogramma licarsisalis (Grass Webworm) | Primary sex pheromone; attracts males. researchgate.net |

| (Z,Z)-11,13-hexadecadienyl acetate | Thaumetopoea processionea (Oak Processionary Moth) | Major sex pheromone component; attracts males. researchgate.net |

Future Directions in Environmentally Benign Chemical Ecology Research

The study of specific pheromone isomers like (11E,13E)-Hexadecadienyl acetate opens several avenues for future research in environmentally benign pest management. A primary goal is the continued identification of the precise pheromone compositions for a wider range of insect pests. This includes not only identifying the primary attractants but also understanding the role of minor components and isomers that may act as synergists or inhibitors.

Further research could explore the potential of using inhibitory compounds like (11E,13E)-Hexadecadienyl acetate in novel pest management strategies. For example, could "inhibitor disruption" be a viable alternative or supplement to traditional mating disruption? This might involve the release of inhibitors to make a habitat less attractive to a specific pest species.

Additionally, advancements in biotechnology, such as the use of yeast or plants to produce insect pheromones, offer the promise of more sustainable and cost-effective production methods. As our understanding of the specific roles of compounds like (11E,13E)-Hexadecadienyl acetate grows, these production platforms could be tailored to synthesize the precise isomeric blends required for effective and species-specific pest control.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 11E,13E-Hexadecadienyl acetate in laboratory settings?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for structural elucidation and purity assessment. Retention indices, calculated using homologous series of aliphatic acetates (e.g., using NIST reference data), help confirm isomer-specific elution patterns. Infrared (IR) spectroscopy further validates functional groups like the acetate moiety (C=O stretch at ~1740 cm⁻¹) .

- Key Considerations : Calibrate instruments with certified standards and cross-reference retention indices against databases such as the NIST Chemistry WebBook to minimize experimental variability .

Q. How can researchers design experiments to optimize the synthesis of this compound?

- Methodological Answer : Employ factorial design to systematically vary parameters (e.g., reaction temperature, catalyst loading, and solvent polarity). For example, a 2³ factorial design can identify interactions between variables affecting stereoselectivity (E/Z isomer ratios). Use response surface methodology (RSM) to model optimal conditions .